N-(4-ethylsulfanylbutan-2-yl)-N,2-dimethyl-3-oxo-4H-1,4-benzoxazine-8-carboxamide
Description
N-(4-ethylsulfanylbutan-2-yl)-N,2-dimethyl-3-oxo-4H-1,4-benzoxazine-8-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazine ring, which is known for its stability and versatility in chemical reactions. The presence of an ethylsulfanyl group and a carboxamide moiety further enhances its chemical reactivity and potential biological activity.
Properties
IUPAC Name |
N-(4-ethylsulfanylbutan-2-yl)-N,2-dimethyl-3-oxo-4H-1,4-benzoxazine-8-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-5-23-10-9-11(2)19(4)17(21)13-7-6-8-14-15(13)22-12(3)16(20)18-14/h6-8,11-12H,5,9-10H2,1-4H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOFSWWKBATRJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCC(C)N(C)C(=O)C1=C2C(=CC=C1)NC(=O)C(O2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylsulfanylbutan-2-yl)-N,2-dimethyl-3-oxo-4H-1,4-benzoxazine-8-carboxamide typically involves multiple steps:
Formation of the Benzoxazine Ring: This can be achieved through the condensation of an appropriate phenol derivative with formaldehyde and an amine. The reaction is usually carried out under acidic or basic conditions to facilitate ring closure.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via nucleophilic substitution reactions, where an appropriate alkyl halide reacts with a thiol compound.
Carboxamide Formation: The carboxamide group is typically introduced through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzoxazine ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzoxazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules due to its versatile functional groups.
Biology: Potential use as a probe in biochemical assays to study enzyme interactions or as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to the stability of the benzoxazine ring.
Mechanism of Action
The mechanism by which N-(4-ethylsulfanylbutan-2-yl)-N,2-dimethyl-3-oxo-4H-1,4-benzoxazine-8-carboxamide exerts its effects depends on its interaction with specific molecular targets. For instance, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The ethylsulfanyl group could interact with thiol-containing enzymes, while the benzoxazine ring might engage in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylsulfanylbutan-2-yl)-N,2-dimethyl-3-oxo-4H-1,4-benzoxazine-8-carboxamide: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
N-(4-ethylsulfanylbutan-2-yl)-N,2-dimethyl-3-oxo-4H-1,4-benzoxazine-6-carboxamide: Similar structure but with the carboxamide group at a different position on the benzoxazine ring.
Uniqueness
The unique combination of the ethylsulfanyl group and the specific positioning of the carboxamide group in N-(4-ethylsulfanylbutan-2-yl)-N,2-dimethyl-3-oxo-4H-1,4-benzoxazine-8-carboxamide may confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness can be leveraged in designing targeted therapeutic agents or specialized industrial materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
